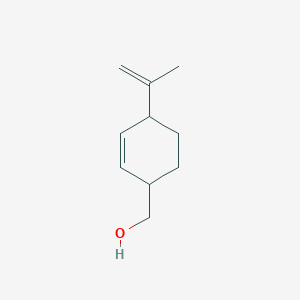
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)-, also known as perillyl alcohol, is an organic compound with the molecular formula C10H16O. It is a monoterpene alcohol found in the essential oils of various plants, including lavender, peppermint, and spearmint. This compound is known for its pleasant aroma and has been studied for its potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the oxidation of limonene, a naturally occurring monoterpene, using oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction typically occurs under mild conditions and yields perillyl alcohol as the primary product .
Industrial Production Methods
In industrial settings, perillyl alcohol is often produced through the catalytic hydrogenation of perillaldehyde, another monoterpene derived from essential oils. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the aldehyde group to an alcohol group .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (palladium, platinum).
Substitution: Various nucleophiles, such as halides or amines.
Major Products Formed
Oxidation: Perillaldehyde, perillic acid.
Reduction: Dihydroperillyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Cyclohexene-1-methanol, 4-(1-methylethenyl)- is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Limonene: A monoterpene hydrocarbon with a similar structure but lacks the hydroxyl group.
Perillaldehyde: An aldehyde derivative of perillyl alcohol with similar chemical properties but different reactivity.
Dihydroperillyl Alcohol: A reduced form of perillyl alcohol with different chemical and biological properties.
Propiedades
Número CAS |
58940-40-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-prop-1-en-2-ylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,9-11H,1,4,6-7H2,2H3 |
Clave InChI |
BJSHXSUMHHKJEE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















